4-(2-Chloropropyl)morpholine hydrochloride
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Overview
Description
4-(2-Chloropropyl)morpholine hydrochloride is an organic compound with the chemical formula C7H14ClNO·HCl It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups
Mechanism of Action
Target of Action
It is known that morpholine, a component of this compound, features both amine and ether functional groups . This suggests that it may interact with a variety of biological targets.
Mode of Action
Given its structural similarity to morpholine, it may share some of its properties. Morpholine is a base, and its conjugate acid is called morpholinium . Treating morpholine with hydrochloric acid generates the salt morpholinium chloride . This could suggest that 4-(2-Chloropropyl)morpholine hydrochloride may also interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropropyl)morpholine hydrochloride typically involves the reaction of morpholine with 2-chloropropanol in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid. The reaction conditions generally include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the intermediate.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Solvent: The reaction is often conducted in a solvent such as dichloromethane or ethanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropropyl)morpholine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used, often in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.
Major Products Formed
Substitution Reactions: Various substituted morpholine derivatives.
Oxidation Reactions: Oxidized morpholine compounds.
Reduction Reactions: Reduced morpholine derivatives.
Scientific Research Applications
4-(2-Chloropropyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)morpholine hydrochloride
- 4-(3-Chloropropyl)morpholine hydrochloride
- 4-(2-Hydroxyethyl)morpholine
Uniqueness
4-(2-Chloropropyl)morpholine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-chloropropyl)morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQKBHRNJGORDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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